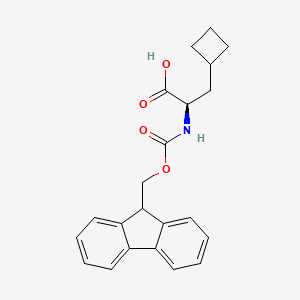
2-Bromo-3-(3,5-dimethylphenyl)-1-propene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of brominated organic compounds is a common theme in the provided papers. For instance, the synthesis of poly(3-hexylthiophene) with a bromine atom at one end of each molecule is achieved through Ni-catalyzed chain-growth polymerization . Another study presents the first synthesis of a natural product involving a brominated compound in five steps with an overall yield of 34% . Additionally, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene is discussed as a precursor for graphene nanoribbons . These studies highlight the importance of brominated intermediates in organic synthesis and materials science.
Molecular Structure Analysis
The molecular structure and conformational composition of brominated compounds are crucial for understanding their reactivity and properties. The gas-phase molecular structure of 2-bromo-3-chloro-1-propene is determined by electron diffraction, revealing a mixture of two conformers . This study provides insights into the structural dynamics of brominated propenes, which could be extrapolated to similar compounds like "2-Bromo-3-(3,5-dimethylphenyl)-1-propene".
Chemical Reactions Analysis
The reactivity of brominated compounds is often exploited in chemical synthesis. For example, the reaction of a polymer with aryl Grignard reagent to introduce aryl groups at both ends demonstrates the utility of bromine as a reactive site for further functionalization . The bromination of 4,5-dimethyl-1,3-cyclohexanedione followed by oxidation to yield 5-bromo-2,3-dimethylphenol showcases a typical bromination reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds are influenced by their molecular structure. The study of 5-bromo-1H-indole-3-carbaldehyde condensation product provides insights into intermolecular interactions, thermal stability, and electronic properties through spectroscopic tools and DFT calculations . Similarly, the synthesis and characterization of 4-bromo-2,6-dimethylphenol and its polymerization products reveal information about the molecular weight and microstructure of the resulting polymers .
科学的研究の応用
Polymer Synthesis
2-Bromo-3-(3,5-dimethylphenyl)-1-propene is used in the synthesis of specific polymers. For instance, α,ω-Bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) was synthesized using a phase transfer catalyzed polymerization process involving 4-bromo-2,6-dimethylphenol, highlighting the utility of brominated compounds in polymer chemistry (Percec & Wang, 1990).
Chemical Synthesis
This compound is involved in various chemical synthesis processes. For example, it reacts with a range of nucleophiles and electrophiles, demonstrating its versatility in the synthesis of functionalized vinyl sulfones and other complex organic molecules (Auvray, Knochel, & Normant, 1988).
Catalysis in Polymerization
It plays a role in the catalyst-transfer polycondensation mechanism, particularly in the chain-growth polymerization leading to well-defined polymers. This application is significant in producing polymers with controlled molecular weight and low polydispersity (Miyakoshi, Yokoyama, & Yokozawa, 2005).
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound are studied for their potential biological activities. For instance, spectroscopic and DFT studies on bromo-based chalcone derivatives have been conducted to understand their chemical properties and potential applications in inhibiting specific enzymes (Ramesh et al., 2020).
Material Science
The compound is also significant in the field of materials science, especially in the synthesis of nanographenes. These materials have unique magnetic properties due to the presence of bromine and other substituents, offering potential applications in electronic devices and sensors (Mishra et al., 2020).
Safety And Hazards
将来の方向性
The future directions for “2-Bromo-3-(3,5-dimethylphenyl)-1-propene” and similar compounds involve their use in the development of novel materials that show a longer lifetime and can be easily recycled . These compounds are also being studied for their potential applications in various polymer systems .
特性
IUPAC Name |
1-(2-bromoprop-2-enyl)-3,5-dimethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c1-8-4-9(2)6-11(5-8)7-10(3)12/h4-6H,3,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKPJRJSQAVPIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC(=C)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373651 |
Source


|
| Record name | 2-Bromo-3-(3,5-dimethylphenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(3,5-dimethylphenyl)-1-propene | |
CAS RN |
842140-37-8 |
Source


|
| Record name | 2-Bromo-3-(3,5-dimethylphenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





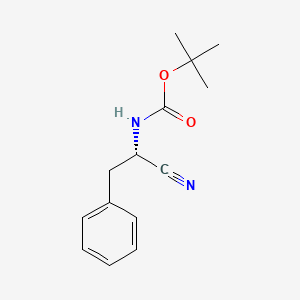
![(4R)-4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-(1H-indol-3-yl)pentanoic acid](/img/structure/B1333999.png)
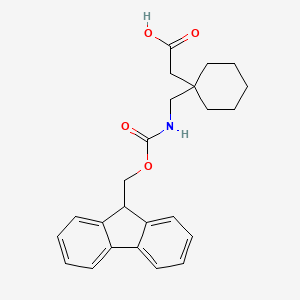


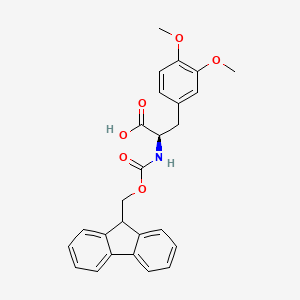
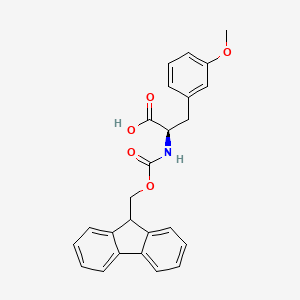
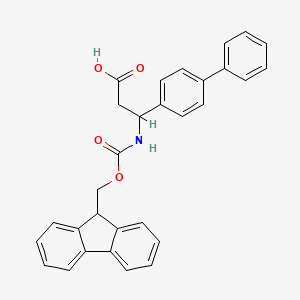
![(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(4-phenylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B1334012.png)
